molecular formula C11H12BrClN2 B1522132 6-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride CAS No. 1059630-11-3

6-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride

Cat. No. B1522132
M. Wt: 287.58 g/mol
InChI Key: RIOARCKAKZEZCG-UHFFFAOYSA-N
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Description

“6-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride” is a chemical compound with the CAS number 1059630-11-3 . It has a molecular weight of 287.59 . The compound is solid in physical form and is stored at ambient temperature .


Synthesis Analysis

In a study, a series of novel 2,3,4,5-tetrahydro-1H-pyrido[4,3-b] indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group . These groups are considered as the pharmacophores of some antitumor drugs based on the combination principles .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11BrN2.ClH/c12-9-3-1-2-7-8-6-13-5-4-10 (8)14-11 (7)9;/h1-3,13-14H,4-6H2;1H .


Physical And Chemical Properties Analysis

The compound is solid in physical form and is stored at ambient temperature . It has a molecular weight of 287.59 .

Scientific Research Applications

Synthesis and Physiological Activity

6-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride and its derivatives have been extensively studied for their synthesis methods and broad pharmacological activities. These compounds are of significant interest in medicinal chemistry due to their diverse physiological effects. Ivashchenko et al. (2010) have surveyed various methods of synthesis and highlighted the synthetic accessibility of its derivatives, demonstrating their broad spectrum of pharmacological activity (Ivashchenko et al., 2010).

Calcium-Antagonist Activity

The derivatives of 6-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride exhibit a range of pharmacological activities, including calcium-antagonist behavior. This property was studied by Ivanov et al. (2001), who synthesized and examined a series of 2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, demonstrating their pronounced neuroprotective properties (Ivanov et al., 2001).

Tritium-Labelled Synthesis for Cardioprotective Agents

Marko et al. (1989) described the synthesis of tritium-labelled (-)-cis-2,8-dimethyl-6-[3H]-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3b]indole, a new cardioprotective agent. This synthesis involved catalytic reductive dehalogenation and provided insights into the compound's potential therapeutic applications (Marko et al., 1989).

Crystal and Molecular Structures

The crystal and molecular structures of derivatives of 6-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride have been examined to understand their physicochemical properties. Rybakov et al. (2011) studied these structures using single-crystal X-ray diffraction, contributing to the knowledge of their molecular configurations (Rybakov et al., 2011).

Anticancer Activity

The derivatives of 6-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride have shown significant potential in anticancer research. Feng et al. (2018) designed and synthesized novel derivatives that exhibited moderate to excellent antiproliferative activity against various cancer cell lines. Their study provided valuable insights into the anticancer properties of these compounds (Feng et al., 2018).

Neuroprotective Properties

Research by Ivachtchenko et al. (2010) revealed that certain 8-sulfonyl-substituted derivatives of 6-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride are potent antagonists of the 5-HT6 receptor. These compounds showed promising neuroprotective properties, as evidenced in cell-based and radioligand binding assays (Ivachtchenko et al., 2010).

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302+H312+H332;H315;H319;H335 . Precautionary measures include avoiding breathing dust and contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .

properties

IUPAC Name

6-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2.ClH/c12-9-3-1-2-7-8-6-13-5-4-10(8)14-11(7)9;/h1-3,13-14H,4-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIOARCKAKZEZCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NC3=C2C=CC=C3Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride

CAS RN

1059630-11-3
Record name 1H-pyrido[4,3-b]indole, 6-bromo-2,3,4,5-tetrahydro-, HCl salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride
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6-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride
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6-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride
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6-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride
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6-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride

Citations

For This Compound
1
Citations
P Li, Q Zhang, AJ Robichaud, T Lee… - Journal of Medicinal …, 2014 - ACS Publications
We report the synthesis and structure–activity relationships of a class of tetracyclic butyrophenones that exhibit potent binding affinities to serotonin 5-HT 2A and dopamine D 2 receptors…
Number of citations: 87 pubs.acs.org

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